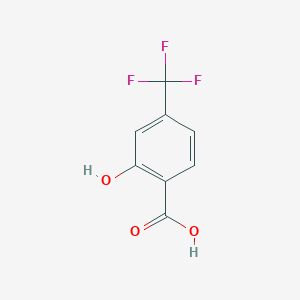
4-Trifluoromethylsalicylic acid
Cat. No. B030149
:
328-90-5
M. Wt: 206.12 g/mol
InChI Key: XMLFPUBZFSJWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08383839B2
Procedure details


Thionyl chloride (2.7 mL) and N,N-dimethylformamide (0.1 mL) were added to a toluene (50.0 mL) solution of 4-trifluoromethylsalicylic acid (5.0 g), and the reaction mixture was refluxed for 30 minutes. The reaction mixture was left to cool. The reaction mixture was then added dropwise to aqueous ammonia (50.0 mL) under ice cooling, and the reaction mixture was stirred at the same temperature for 10 minutes. The pH of the reaction mixture was adjusted to 3 with concentrated hydrochloric acid, and the reaction mixture was then extracted with ethyl acetate. The organic layer was sequentially washed with water and a saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluate; n-hexane:ethyl acetate=100:0 to 50:50). The title compound (1.84 g) was obtained as pale beige crystals.






Name
Identifiers


|
REACTION_CXSMILES
|
S(Cl)(Cl)=O.[F:5][C:6]([F:18])([F:17])[C:7]1[CH:8]=[C:9]([OH:16])[C:10](=[CH:14][CH:15]=1)[C:11](O)=[O:12].[NH3:19].Cl>C1(C)C=CC=CC=1.CN(C)C=O>[OH:16][C:9]1[CH:8]=[C:7]([C:6]([F:18])([F:17])[F:5])[CH:15]=[CH:14][C:10]=1[C:11]([NH2:19])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C(C(=O)O)=CC1)O)(F)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at the same temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed for 30 minutes
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was then extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was sequentially washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated brine and then dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (eluate; n-hexane:ethyl acetate=100:0 to 50:50)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)N)C=CC(=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.84 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
